molecular formula C8H14N2O2 B075519 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime CAS No. 1127-29-3

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime

Cat. No.: B075519
CAS No.: 1127-29-3
M. Wt: 170.21 g/mol
InChI Key: HVHSYOQZXWLFGF-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime is an organic compound with the molecular formula C8H14N2O2. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime typically involves the reaction of 2,2,4,4-Tetramethylcyclobutane-1,3-dione with hydroxylamine. This reaction is carried out under controlled conditions to ensure the formation of the dioxime .

Industrial Production Methods: Industrial production of this compound often involves the use of dimethylketene, which is absorbed into 2,2,4,4-Tetramethylcyclobutane-1,3-dione. This process is followed by catalytic hydrogenation to produce the desired dioxime .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation is commonly used, often with catalysts like palladium on carbon.

    Substitution: Reactions with nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .

Scientific Research Applications

2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Utilized in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

  • 2,2,4,4-Tetramethylcyclobutane-1,3-dione
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
  • Dimethylketene dimer

Comparison: 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime is unique due to its dioxime functional group, which imparts distinct chemical properties compared to its analogs. For instance, while 2,2,4,4-Tetramethyl-1,3-cyclobutanediol is primarily used in polymer synthesis, the dioxime variant is more versatile in its applications, including its use as a chelating agent .

Properties

IUPAC Name

N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHSYOQZXWLFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NO)C(C1=NO)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216898
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-29-3
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime
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Record name NSC14431
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime
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Record name 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime
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Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime
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